Structural Distinction from the Prototypical CK1δ Inhibitor 5-Amino-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxamide (EP3294734B1)
The CK1δ inhibitor patent EP3294734B1 teaches that 5-amino-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxamide is a preferred embodiment, while 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (903283-24-9) is not explicitly disclosed [1]. The 903283-24-9 compound differs at three key positions: (i) an amino group at C‑2 instead of C‑5, (ii) a 3‑methoxybenzoyl substituent in place of a 4‑fluorobenzoyl group, and (iii) an N‑(2‑fluorophenyl) carboxamide versus an N‑unsubstituted carboxamide [1].
| Evidence Dimension | Substitution pattern divergence from a patented CK1δ inhibitor |
|---|---|
| Target Compound Data | 2-NH2, 3-(3-OCH3-benzoyl), N-(2-F-phenyl) indolizine-1-carboxamide |
| Comparator Or Baseline | 5-NH2, 3-(4-F-benzoyl), 2-CH3, N-unsubstituted indolizine-1-carboxamide (EP3294734B1 preferred compound) |
| Quantified Difference | None – qualitative structural comparison only |
| Conditions | Patent disclosure; no biochemical assay data available for the target compound |
Why This Matters
Researchers requiring a CK1δ probe with verified potency cannot substitute 903283-24-9 for the patented 5‑amino analog because the structural changes are predicted to alter the ATP‑binding site interactions, and no IC50 data exist to confirm retained activity.
- [1] Electrophoretics Limited. A casein kinase 1 delta inhibitor. European Patent EP3294734B1, 2016. https://patents.google.com/patent/EP3294734B1 View Source
